molecular formula C16H20N4O B8716597 N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No. B8716597
M. Wt: 284.36 g/mol
InChI Key: QOWBLQDPTMVUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329699B2

Procedure details

In a 10 mL round-bottomed flask, 2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid cyclohexylamide (94 mg, 0.23 mmol) was dissolved in CH2Cl2 (0.9 mL). Trifluoroacetic acid (0.7 mL) was added and the light yellow reaction mixture was stirred at room temperature for 2 h then concentrated. The residue was taken up in toluene (3 mL), concentrated and then dried under high vacuum. The residue was dissolved in CH2Cl2 (0.9 mL) and ethylenediamine (0.9 mL) was added. The reaction mixture was stirred at room temperature for 2 h then H2O and EtOAc were added. The resultant suspension was filtered, rinsing with H2O and EtOAc and dried under high vacuum to afford 55 mg (85%) of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid cyclohexylamide as a white solid. MS: (M+H)+=285; mp>300.0.
Name
2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid cyclohexylamide
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[C:16]([CH:19]4[CH2:21][CH2:20]4)[N:17]=3)[N:12](COCC[Si](C)(C)C)[CH:11]=2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH:1]1([NH:7][C:8]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[C:16]([CH:19]4[CH2:21][CH2:20]4)[N:17]=3)[NH:12][CH:11]=2)=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid cyclohexylamide
Quantity
94 mg
Type
reactant
Smiles
C1(CCCCC1)NC(=O)C1=CN(C2=NC=C(N=C21)C2CC2)COCC[Si](C)(C)C
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the light yellow reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (0.9 mL)
ADDITION
Type
ADDITION
Details
ethylenediamine (0.9 mL) was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
H2O and EtOAc were added
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
WASH
Type
WASH
Details
rinsing with H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)C1=CNC2=NC=C(N=C21)C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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